
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid is an organic compound that features a malonic acid core substituted with an acetamidophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid typically involves the reaction of malonic acid derivatives with acetamidophenyl compounds. One common method is the condensation of diethyl malonate with 4-acetamidophenylacetone under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The malonic acid moiety can participate in substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
科学的研究の応用
2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diethyl acetamidomalonate: Similar structure but with ethyl ester groups instead of the malonic acid core.
4-Acetamidophenylacetic acid: Lacks the malonic acid moiety but shares the acetamidophenyl group.
Uniqueness
2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid is unique due to its combination of the malonic acid core and the acetamidophenyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
1221499-54-2 |
|---|---|
分子式 |
C14H15NO6 |
分子量 |
293.275 |
IUPAC名 |
2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioic acid |
InChI |
InChI=1S/C14H15NO6/c1-7(11(13(18)19)14(20)21)12(17)9-3-5-10(6-4-9)15-8(2)16/h3-7,11H,1-2H3,(H,15,16)(H,18,19)(H,20,21) |
InChIキー |
ICJNRQPKVGSXNH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C |
同義語 |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)
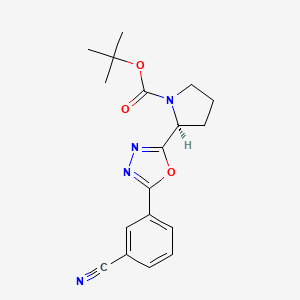
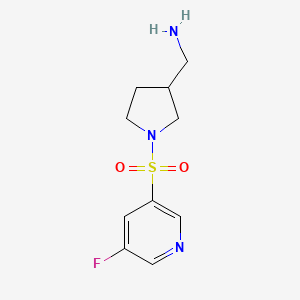
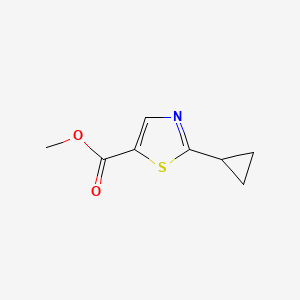
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)


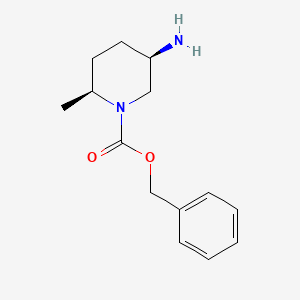
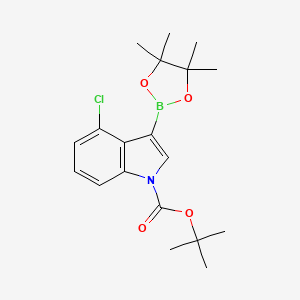
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

